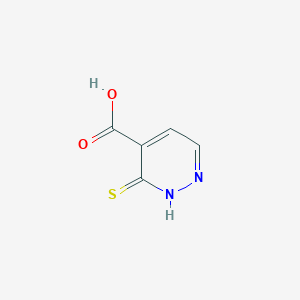

3-Sulfanylpyridazine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-5(9)3-1-2-6-7-4(3)10/h1-2H,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTBYVCXHFRSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502098-02-3 | |

| Record name | 3-sulfanylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3 Sulfanylpyridazine 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridazine (B1198779) ring is a primary site for derivatization and substitution reactions. Its reactivity is typical of aromatic carboxylic acids, involving transformations into various derivatives or reactions at the carbonyl carbon.

The conversion of the carboxylic acid to its corresponding esters and amides represents a fundamental class of reactions for this compound. These transformations are crucial for modifying the molecule's polarity, solubility, and biological activity.

Esterification: Ester derivatives are commonly synthesized through acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. saskoer.ca The reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. saskoer.ca The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. For pyridazine carboxylic acids, which are structurally similar to pyridine (B92270) carboxylic acids, alternative methods may involve the use of coupling agents or conversion to a more reactive intermediate like an acid chloride. google.commdpi.com

Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate this transformation, the carboxylic acid is typically activated. A common method involves the use of a dehydrating or coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Alternatively, the carboxylic acid can be converted into a more reactive acyl derivative, such as an acid chloride, which then readily reacts with an amine to yield the desired amide. nih.govnih.gov This two-step approach is often preferred for heterocyclic systems to achieve high yields.

Table 1: General Conditions for Ester and Amide Synthesis

| Transformation | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Strong Acid (e.g., H₂SO₄), Heat | 3-Sulfanylpyridazine-4-carboxylate ester |

| Amide Formation | Amine (R-NH₂) | DCC or other coupling agent | 3-Sulfanylpyridazine-4-carboxamide |

The carboxyl group's reactivity is centered on the electrophilic nature of its carbonyl carbon and the nucleophilicity of its oxygen atoms.

Reactions with Electrophiles: The carbonyl oxygen of the carboxylic acid can act as a nucleophile and react with strong electrophiles. In the context of derivatization, this is most relevant in the reaction with thionyl chloride (SOCl₂). Here, the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom, initiating a sequence that ultimately replaces the -OH group with a chlorine atom, forming a highly reactive acyl chloride. libretexts.org This intermediate is a key precursor for synthesizing other carboxylic acid derivatives. youtube.comkhanacademy.org

Reactions with Nucleophiles: The carbonyl carbon of a carboxylic acid is electrophilic but less reactive than that of its derivatives like acyl chlorides or esters. masterorganicchemistry.com Direct nucleophilic acyl substitution on the free acid is challenging because most nucleophiles are basic enough to deprotonate the acid, forming an unreactive carboxylate anion. masterorganicchemistry.com Therefore, reactions with nucleophiles typically require prior activation of the carboxyl group. Once converted to an acyl chloride or activated with a coupling agent like DCC, the carbonyl carbon becomes highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiolates, leading to the formation of esters, amides, and thioesters, respectively, through an addition-elimination mechanism. youtube.comkhanacademy.org

Reactions Involving the Sulfanyl (B85325) Group

The sulfanyl group (-SH), also known as a thiol or mercapto group, is a potent nucleophile and is susceptible to oxidation, making it a versatile handle for further molecular modifications.

The sulfur atom of the sulfanyl group possesses lone pairs of electrons, rendering it highly nucleophilic. This property allows it to participate in a variety of substitution and addition reactions. Thiols and their conjugate bases, thiolates, are excellent nucleophiles that can react with various electrophiles. nih.govyoutube.com For instance, the sulfanyl group of 3-sulfanylpyridazine-4-carboxylic acid can undergo S-alkylation with alkyl halides in an SN2 reaction to form thioethers. youtube.com

Thiol-mediated uptake is a process where extracellular thiols engage in disulfide exchange reactions with thiols on a cell surface, facilitating cellular entry. nih.gov The sulfanyl group on the pyridazine ring could potentially participate in such dynamic covalent exchange cascades. nih.gov Furthermore, as a soft nucleophile, the thiol can participate in Michael or conjugate additions to α,β-unsaturated carbonyl compounds, although this reactivity can be influenced by steric hindrance and the electronic properties of the pyridazine ring. princeton.edu

The sulfur atom in the sulfanyl group exists in a low oxidation state and can be readily oxidized. The product of the oxidation depends on the strength of the oxidizing agent used. researchgate.net

Mild Oxidation: Mild oxidants, such as iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions, typically oxidize thiols to disulfides. In this case, two molecules of this compound would couple to form the corresponding disulfide derivative. researchgate.net This reaction is often reversible upon treatment with a reducing agent.

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid, or excess hydrogen peroxide, can oxidize the sulfanyl group further. researchgate.netchemrxiv.org This can lead to the formation of the corresponding sulfinic acid (-SO₂H) or, more commonly, the sulfonic acid (-SO₃H). researchgate.net The resulting 3-sulfonylpyridazine-4-carboxylic acid would have significantly different chemical and physical properties, including increased water solubility and acidity.

Table 2: Oxidation Products of the Sulfanyl Group

| Oxidizing Agent | Product |

|---|---|

| Mild (e.g., I₂, H₂O₂) | Disulfide |

| Strong (e.g., KMnO₄) | Sulfonic Acid |

Reactivity of the Pyridazine Ring System

The pyridazine ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This feature makes the ring electron-deficient, which significantly influences its reactivity in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halide) is present on the ring. wikipedia.orgmasterorganicchemistry.com The ring nitrogens can effectively stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. wikipedia.orgnih.gov In the context of this compound, while the sulfanyl group itself is not a good leaving group, a related derivative, such as 3-chloropyridazine-4-carboxylic acid, would be expected to readily undergo substitution with various nucleophiles (e.g., amines, alkoxides, thiolates) at the 3-position. The reaction is facilitated by the electron-withdrawing effects of both the ring nitrogens and the adjacent carboxylic acid group. mdpi.com

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is not a characteristic reaction pathway for the pyridazine nucleus. The presence of two electron-withdrawing nitrogen atoms significantly deactivates the ring towards attack by electrophiles. The formation of a positively charged intermediate (a σ-complex or arenium ion) is energetically unfavorable because the positive charge would be destabilized by the inductive effect of the heteroatoms. mdpi.comliberty.edu

The substituents on this compound have opposing electronic effects that influence the already deactivated ring.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and acts as a meta-director through both inductive electron withdrawal and resonance effects.

Sulfanyl Group (-SH): This group is generally considered activating and ortho-, para-directing due to the ability of the sulfur atom's lone pairs to participate in resonance and donate electron density to the ring.

In the case of this compound, the deactivating effect of the pyridazine ring itself, compounded by the powerful deactivating nature of the carboxylic acid group, is expected to overwhelm the mild activating effect of the sulfanyl group. Consequently, electrophilic aromatic substitution at the available C5 or C6 positions is highly unlikely to occur under standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). The energy barrier for the formation of the required cationic intermediate would be prohibitively high. No published research findings specifically detailing successful electrophilic aromatic substitution on this compound are available.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridazine ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups. Both the sulfanyl and carboxylic acid groups contribute to the electron-deficient character of the ring, further activating it towards nucleophilic attack.

However, a standard SNAr reaction requires the presence of a good leaving group, typically a halide, on the aromatic ring. The parent compound, this compound, does not possess such a leaving group at the C5 or C6 positions. Therefore, it would not be expected to undergo nucleophilic aromatic substitution directly.

Instead, derivatives of this compound, such as those containing a halogen at the C5 or C6 position, would be prime substrates for SNAr reactions. For a hypothetical substrate like 5-chloro-3-sulfanylpyridazine-4-carboxylic acid , the chlorine atom would be readily displaced by a variety of nucleophiles. The reaction would be regioselective at the C5 position due to activation by the ring nitrogens and the substituents.

The table below illustrates the predicted outcomes of SNAr reactions on such a hypothetical halogenated derivative, based on the general reactivity of activated heteroaromatic systems.

| Nucleophile (Nu-H) | Reagent Example | Predicted Product |

| Amine | Ammonia (NH₃) | 5-Amino-3-sulfanylpyridazine-4-carboxylic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy-3-sulfanylpyridazine-4-carboxylic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 5-(Phenylthio)-3-sulfanylpyridazine-4-carboxylic acid |

| Cyanide | Sodium Cyanide (NaCN) | 5-Cyano-3-sulfanylpyridazine-4-carboxylic acid |

| This table is predictive and illustrates the expected reactivity of a halogenated derivative. Specific reaction conditions would need to be optimized. |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for reactions involving this compound are not available in the literature, the mechanisms for the relevant substitution pathways on pyridazine and related π-deficient systems are well-established.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS involves a two-step process: attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (σ-complex), followed by deprotonation to restore aromaticity. For this compound, the first step—the formation of the σ-complex—is the rate-determining step and is highly disfavored. The electron-withdrawing nature of the two ring nitrogens would strongly destabilize the positive charge of the intermediate, making this pathway energetically inaccessible under normal conditions. liberty.edu

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway is a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile attacks an electron-deficient ring carbon that bears a leaving group (L). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. For a hypothetical substrate like 5-chloro-3-sulfanylpyridazine-4-carboxylic acid, the negative charge in this intermediate would be effectively delocalized and stabilized by the electron-withdrawing pyridazine nitrogen atoms and the carboxylic acid group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a chloride ion). This second step is typically fast.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. The stability of this intermediate is key to the feasibility of the reaction, which is why electron-deficient rings with electron-withdrawing substituents are highly reactive in SNAr processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and its Influence on Molecular Behavior

The three-dimensional arrangement of atoms in 3-Sulfanylpyridazine-4-carboxylic acid is a critical determinant of its physical, chemical, and biological properties. Conformational analysis, which examines the spatial arrangement of atoms and the energy associated with different rotational states, provides valuable insights into the molecule's flexibility and preferred shapes.

Intramolecular hydrogen bonding can also play a significant role in dictating the conformation. In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the sulfanyl (B85325) group (-SH) and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton and one of the nitrogen atoms of the pyridazine (B1198779) ring. The formation of such hydrogen bonds can significantly restrict the conformational freedom of the molecule, leading to a more rigid structure. nih.govunito.itmdpi.comquora.com The strength of these intramolecular hydrogen bonds can be influenced by the electronic nature of the substituents and the solvent environment. acs.org

The following table summarizes selected bond distances and angles for a related pyridazine carboxylic acid complex, providing a reference for the structural parameters of the pyridazine core.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| N(1)–N(2) | ~1.34 |

| N(2)–C(3) | ~1.34 |

| N(1)–C(6) | ~1.34 |

| C(3)–C(4) | ~1.38 |

| C(4)–C(5) | ~1.39 |

| C(5)–C(6) | ~1.39 |

Impact of Substituent Effects on Pyridazine Carboxylic Acid Scaffolds

The chemical reactivity and biological activity of this compound are significantly modulated by the electronic and steric properties of its sulfanyl and carboxylic acid substituents.

Electronic and Steric Influences of the Sulfanyl Group

The sulfanyl (-SH) group at the 3-position of the pyridazine ring exerts both electronic and steric effects that influence the molecule's properties. Electronically, the sulfur atom can participate in resonance with the pyridazine ring, although its electron-donating or -withdrawing nature can be complex and context-dependent. Generally, sulfur-containing substituents can influence the electron density of the aromatic ring. nih.gov The C-3 hydrogen of pyridazine is known to be a better C-H bond donor than the C-2 hydrogen of pyridine (B92270), an effect attributed to the additional nitrogen atom. nih.gov The introduction of a sulfanyl group can further modulate this acidity.

Sterically, the size of the sulfanyl group can influence the conformation of the molecule and its ability to interact with biological targets. The occupation of the ortho position (relative to the adjacent nitrogen) can increase steric demand, potentially inhibiting the formation of complexes with other molecules. nih.gov However, for monosubstituted pyridazines, the steric effect of a group at the 3-position is often minimized as binding to other molecules can occur through the N1 atom. nih.gov

The following table summarizes the general electronic and steric effects of sulfanyl-related groups on aromatic systems.

| Substituent Group | Electronic Effect | Steric Effect |

|---|---|---|

| -SH (Sulfanyl) | Weakly activating (ortho, para directing) | Moderate |

| -SR (Thioether) | Activating (ortho, para directing) | Moderate to Large |

| -SO3H (Sulfonic acid) | Deactivating (meta directing) | Large |

Role of the Carboxylic Acid Functionality in Molecular Interactions

The carboxylic acid group at the 4-position is a key player in molecular interactions, primarily through its ability to act as both a hydrogen bond donor and acceptor. rsc.orgresearchgate.netresearchgate.net This dual functionality allows it to form strong and directional interactions with biological macromolecules, such as proteins and nucleic acids. The hydrogen bonding patterns of carboxylic acids with nitrogen-containing heterocycles like pyridine and pyridazine are well-established and play a crucial role in crystal engineering and drug design. researchgate.netmdpi.com

The carboxylic acid can form intermolecular hydrogen bonds, leading to the formation of dimers or extended networks in the solid state. rsc.org It can also participate in intramolecular hydrogen bonding, as discussed in the conformational analysis section. The acidity of the carboxylic acid group (pKa) is another important property that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets. The pyridazine ring itself is characterized by weak basicity. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Methodologies

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. wikipedia.orgnih.gov These models are invaluable tools in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. researchgate.netmdpi.com

Development of Predictive Models for Analogous Systems

Numerous QSAR and QSPR studies have been conducted on pyridazine derivatives to predict a wide range of activities, including corrosion inhibition, researchgate.netaip.orgaip.org antibacterial activity, mdpi.com and vasorelaxant effects. nih.gov These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties.

Commonly used molecular descriptors in QSAR/QSPR studies of pyridazine analogs include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, energy gap (ΔE), dipole moment, and partial atomic charges. zenodo.orgresearchgate.net

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Lipophilic Descriptors: Logarithm of the partition coefficient (logP). researchgate.net

These descriptors are then correlated with the experimental activity or property using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netaip.orgnih.gov The resulting mathematical models can then be used to predict the activity of new pyridazine derivatives. For instance, a QSAR model for anti-thrombotic activity of diverse molecules was developed with good predictive ability. nih.gov Similarly, predictive QSAR modeling has been successfully applied to various sets of heterocyclic compounds. researchgate.netnih.govtandfonline.comresearchgate.net

The development of robust QSAR/QSPR models for systems analogous to this compound can guide the design of new compounds with optimized properties, reducing the need for extensive experimental synthesis and testing.

The following table presents a hypothetical example of descriptors that could be used in a QSAR model for predicting the biological activity of substituted pyridazines.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the molecule's ability to accept electrons |

| LogP | Octanol-water partition coefficient | Indicates the molecule's lipophilicity and ability to cross cell membranes |

| Molecular Weight | Mass of the molecule | Can influence binding affinity and pharmacokinetics |

| Hydrogen Bond Donors | Number of hydrogen atoms bonded to electronegative atoms | Crucial for specific interactions with biological targets |

| Hydrogen Bond Acceptors | Number of electronegative atoms with lone pairs | Crucial for specific interactions with biological targets |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Extensive searches of scientific literature and chemical databases did not yield specific quantum chemical calculations for 3-Sulfanylpyridazine-4-carboxylic acid. While the methodologies for such studies are well-established, published data for this particular compound appears to be unavailable at this time.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of this compound could be located in the public domain. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its chemical behavior. However, research focusing on this specific molecule has not been found.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies)

There are no available computational studies that predict the spectroscopic parameters, such as vibrational frequencies (IR/Raman spectra), for this compound. Theoretical predictions of this nature are valuable for complementing experimental spectroscopic data, but no such analyses for this compound have been published.

Molecular Dynamics Simulations to Elucidate Solution and Interfacial Behavior

No records of molecular dynamics (MD) simulations for this compound were found. MD simulations would be instrumental in understanding its behavior in different solvents or at interfaces, providing information on its conformational dynamics, solvation, and interactions with surrounding molecules. This area of research remains unexplored for this compound.

In Silico Approaches for Understanding Molecular Interactions and Binding Modes

There is a lack of published in silico studies, such as molecular docking or pharmacophore modeling, that investigate the molecular interactions and binding modes of this compound with biological targets. These computational techniques are crucial in drug discovery for predicting the binding affinity and orientation of a ligand within a receptor's active site, but they have not been publicly applied to this molecule.

Computational Methodologies for Property Prediction (e.g., pKa, LogP, TPSA)

| Property | Predicted Value | Method/Software (General Example) |

| pKa (acidic) | Not Available | ACD/Labs, MarvinSketch, ChemAxon |

| pKa (basic) | Not Available | ACD/Labs, MarvinSketch, ChemAxon |

| LogP (Octanol-Water Partition Coeff.) | Not Available | ALOGPS, XLogP3, ChemDraw |

| TPSA (Topological Polar Surface Area) | Not Available | Molinspiration, SwissADME |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-Sulfanylpyridazine-4-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive information about its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyridazine (B1198779) ring nitrogens and the carboxylic acid group.

Pyridazine Protons: The pyridazine ring has two protons. The proton at position 5 (H5) would likely appear as a doublet, coupled to the proton at position 6 (H6). Similarly, the H6 proton would appear as a doublet, coupled to H5. Due to the heterocyclic nature of the ring, these signals are expected in the downfield region, typically between δ 7.0 and 9.5 ppm nih.govnih.gov.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the δ 10–13 ppm range. libretexts.org Its broadness is a result of hydrogen bonding and chemical exchange. This signal would disappear upon the addition of a deuterated solvent like D₂O, a standard technique for identifying acidic protons.

Sulfanyl (B85325) Proton (-SH): The thiol proton signal is typically a singlet and can vary in its chemical shift, usually appearing between δ 3-4 ppm. Its position can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Illustrative ¹H NMR Data Table for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (pyridazine) | ~8.0 - 9.0 | Doublet (d) | ~4-6 |

| H6 (pyridazine) | ~7.5 - 8.5 | Doublet (d) | ~4-6 |

| -COOH | ~10.0 - 13.0 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and is expected to resonate in the δ 160–180 ppm region libretexts.orglibretexts.org.

Pyridazine Carbons: The four carbon atoms of the pyridazine ring would appear in the aromatic region of the spectrum. The carbon attached to the sulfanyl group (C3) would be influenced by the sulfur atom. The carbon attached to the carboxylic acid (C4) and the other two carbons (C5, C6) would have distinct chemical shifts, generally expected between δ 120 and 160 ppm nih.gov.

Thiol-bearing Carbon (C3): The carbon atom directly bonded to the sulfur (C3) would likely show a chemical shift that is distinct from the other ring carbons, reflecting the specific electronic environment created by the sulfanyl group.

Illustrative ¹³C NMR Data Table for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~165 - 175 |

| C3 | ~150 - 160 |

| C4 | ~135 - 145 |

| C5 | ~125 - 135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the correct proportions. For a molecular formula of C₅H₄N₂O₂S, the expected exact mass would be precisely determined, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying compounds in complex mixtures. Carboxylic acids are often analyzed using reversed-phase liquid chromatography. acs.org For this compound, LC-MS/MS would involve:

Separation: The compound would first be separated from other components in a sample using an HPLC system.

Ionization: The separated compound would be ionized, typically using electrospray ionization (ESI).

MS/MS Analysis: In the mass spectrometer, the molecular ion (precursor ion) would be selected and fragmented. This fragmentation produces a unique pattern of product ions. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂) libretexts.orglew.ro. The pyridazine ring itself could also undergo characteristic ring-opening fragmentation. Monitoring specific precursor-to-product ion transitions allows for highly selective quantification. Derivatization with agents like 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic retention and detection sensitivity acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis. This process converts the polar carboxylic acid and thiol groups into less polar, more volatile esters and thioesters.

Common derivatization procedures include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) convert acidic protons into silyl (B83357) ethers and esters.

Alkylation: Reagents can convert the carboxylic acid to a methyl or ethyl ester.

Once derivatized, the compound can be separated by gas chromatography and detected by mass spectrometry. The resulting mass spectrum would show the molecular ion of the derivative and a fragmentation pattern characteristic of the specific derivative used, which can be used for structural confirmation and quantification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of this compound. These methods provide detailed information about the molecule's functional groups and conformational arrangement by probing its vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the bonds within the molecule. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its structure. liberty.edu

The presence of the carboxylic acid group gives rise to two prominent features. A very broad absorption band, typically observed between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration, with the broadening resulting from strong intermolecular hydrogen bonding that forms dimeric structures. jst.go.jp Additionally, a strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1733-1685 cm⁻¹. mdpi.comekb.eg

The pyridazine ring itself contributes to a series of absorptions. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1590–1430 cm⁻¹ range. liberty.edumdpi.com Shifts in these bands compared to the parent heterocycle can indicate the influence of the sulfanyl and carboxylic acid substituents. mdpi.com The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

Identifying the sulfanyl (thiol, S-H) group can be challenging as its stretching vibration is typically weak and appears around 2600-2550 cm⁻¹, potentially being obscured by the broad O-H band of the carboxylic acid. The C-S stretching vibration is also generally weak and falls within the fingerprint region. Computational studies, often using Density Functional Theory (DFT), are frequently paired with experimental IR data to precisely assign these vibrational modes. acs.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Sulfanyl (S-H) | Stretch | 2550 - 2600 | Weak |

| Carbonyl (C=O) | Stretch | 1685 - 1733 | Strong |

| Pyridazine Ring (C=N, C=C) | Stretch | 1430 - 1590 | Medium |

Raman spectroscopy serves as a complementary technique to IR, providing insights into the vibrational modes that involve a change in polarizability. It is particularly useful for observing non-polar or symmetric bonds. For this compound, the pyridazine ring vibrations are often strong in the Raman spectrum. acs.org Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the signal, which is especially useful for studying the molecule's orientation and interaction with metal surfaces. acs.orgnih.gov The comparison between experimental Raman spectra and those simulated through quantum chemical calculations is crucial for a complete vibrational assignment and for studying subtle conformational details influenced by intermolecular interactions like hydrogen bonding. acs.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

For heterocyclic carboxylic acids, XRD analysis often reveals extensive supramolecular architectures held together by hydrogen bonding. nih.gov It is highly probable that this compound forms centrosymmetric dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. Furthermore, the nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors and can engage in intermolecular interactions with the sulfanyl or carboxylic acid groups of neighboring molecules, leading to the formation of complex 2D or 3D networks. nih.gov The planarity of the pyridazine ring and any torsional angles between the ring and its substituents are also precisely determined. researchgate.net The structural data obtained from XRD is invaluable for understanding the compound's physical properties and for interpreting its behavior in the solid state. mdpi.commdpi.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | Geometric crystal class | Monoclinic or Triclinic mdpi.com |

| Space Group | Symmetry group of the crystal | P-1 or P2₁ mdpi.com |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | e.g., a=5.9, b=10.9, c=14.8, α=100.5, β=98.6, γ=103.8 mdpi.com |

| Volume (V) | Volume of the unit cell (ų) | e.g., 900.07 mdpi.com |

| Z | Number of molecules per unit cell | 2, 4, or 8 |

UV-Visible Spectroscopy and Electronic Properties Studies

UV-Visible spectroscopy is employed to investigate the electronic transitions within this compound. The pyridazine ring, being an aromatic heterocycle, contains a π-conjugated system that absorbs light in the ultraviolet region. dtic.mil The spectrum is expected to display absorptions corresponding to π → π* and n → π* transitions. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically of lower energy and intensity compared to the π → π* transitions of the aromatic system. umaine.eduumaine.edu

The position (λmax) and intensity of these absorption bands are sensitive to the solvent and the substituents on the ring. The presence of the electron-donating sulfanyl group and the electron-withdrawing carboxylic acid group can influence the energy of the molecular orbitals, potentially causing a shift in the absorption maxima compared to unsubstituted pyridazine. nih.gov These studies provide fundamental information about the compound's electronic structure and can be complemented by computational methods to better understand its photophysical properties. umaine.eduresearchgate.net

Chromatographic Separation Techniques for Purification and Analytical Purity Assessment

Chromatographic methods are indispensable for the isolation and purity verification of this compound. iltusa.comiltusa.com High-Performance Liquid Chromatography (HPLC) is the most prominent technique used for both purification and quality control in pharmaceutical analysis. alwsci.com

For purification, preparative HPLC allows for the separation of the target compound from unreacted starting materials, byproducts, and other impurities generated during synthesis. For analytical purity assessment, a validated HPLC method is used to quantify the compound and any impurities. royed.in A typical approach involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often containing an acid modifier like formic or perchloric acid. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. sielc.com

The result of this analysis is a chromatogram where the purity is calculated by comparing the area of the main compound peak to the total area of all detected peaks. royed.in Regulatory standards in pharmaceutical development often require a purity level of >95% or higher. iltusa.com While less common for this type of compound, Gas Chromatography (GC) could also be used, though it would likely require derivatization to increase the volatility of the carboxylic acid. alwsci.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm) sielc.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or other suitable λmax |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Applications of 3 Sulfanylpyridazine 4 Carboxylic Acid in Advanced Research

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The chemical architecture of 3-Sulfanylpyridazine-4-carboxylic acid makes it a valuable building block in organic synthesis. The pyridazine (B1198779) ring is a common scaffold in medicinal chemistry, and the presence of reactive handles—the carboxylic acid and the sulfanyl (B85325) group—allows for its incorporation into larger, more complex molecular structures. frontierspecialtychemicals.comnih.govnih.gov

The carboxylic acid group can readily undergo esterification or amidation, allowing for the covalent linkage of various molecular fragments. The sulfanyl group is also highly reactive and can be alkylated or oxidized to form disulfides or sulfonic acids, providing another avenue for derivatization. This dual functionality enables chemists to use this compound as a versatile intermediate for constructing novel compounds with tailored properties. For example, pyridazine-4-carboxylic acid and its derivatives are recognized as important precursors in the synthesis of molecules with potential pharmaceutical applications. smolecule.com The strategic use of such building blocks simplifies the synthesis of complex targets that might otherwise require more convoluted routes. nih.gov

Role in Catalyst Design and Development within Organic Transformations

The structural motifs within this compound are pertinent to the design of novel catalysts. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can act as effective ligands, coordinating with metal ions to form stable metal complexes. mdpi.com These complexes can, in turn, function as catalysts in a variety of organic transformations.

Research on related structures demonstrates this principle. For instance, pyridine-2-carboxylic acid has been successfully employed as an efficient, recyclable organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org In another study, ruthenium complexes were synthesized using pyridazine-3-carboxylic acid as a ligand. mdpi.com In these complexes, the ligand binds to the metal ion in a bidentate fashion through a ring nitrogen and a carboxylate oxygen, creating a stable chelate structure that is central to its catalytic potential. mdpi.com Although direct catalytic applications of this compound are not yet extensively documented, its inherent ability to act as a ligand suggests a strong potential for its use in developing new homogeneous or heterogeneous catalysts for fine chemical synthesis. mdpi.com

Research into Interactions with Biological Targets and Pathways

The pyridazine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. mdpi.comresearchgate.net Consequently, this compound and its derivatives have been the subject of significant research to understand their interactions with various biological systems.

One of the most promising areas of research for this compound is enzyme inhibition. The structure of this compound contains key features characteristic of certain classes of enzyme inhibitors. Studies on analogous compounds have shown that heterocyclic carboxylic acids can act as potent inhibitors of various enzymes, including dehydrogenases. nih.gov

The design of mechanism-based inhibitors often relies on creating molecules that can form covalent or tight-binding complexes within an enzyme's active site. nih.gov The sulfanyl and carboxylic acid groups on the pyridazine ring provide the necessary functionalities to interact with amino acid residues and metal cofactors in enzyme active sites, leading to modulation of their catalytic activity.

The modulation of ion channels and receptors is a critical area of drug discovery. While direct studies linking this compound to the Transient Receptor Potential Vanilloid 1 (TRPV1) are limited, TRPV1 remains a significant therapeutic target for pain and inflammation. nih.govfrontiersin.orgbiorxiv.org It is a polymodal receptor activated by various stimuli, and its activity can be modulated by small molecules that bind to specific sites on the channel protein. nih.govmdpi.com

In contrast, there is a clearer rationale for investigating this compound's interaction with the N-methyl-D-aspartate (NMDA) receptor. Research has shown that derivatives of heterocyclic carboxylic acids, such as pyridine-2-carboxylic acid and indole-2-carboxylic acid, can act as antagonists at the glycine (B1666218) binding site of the NMDA receptor. nih.govttuhsc.edu A series of pyridine (B92270) and piperidine-2-carboxylic acid derivatives were synthesized and evaluated for their affinity to the NMDA receptor, demonstrating that this chemical class is active at this target. nih.gov Given these precedents, this compound represents a logical scaffold for designing novel NMDA receptor modulators.

Numerous studies have confirmed the antimicrobial properties of pyridazine derivatives against a broad spectrum of pathogens. researchgate.net These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Candida albicans. mdpi.comnih.gov

The precise mode of action for many antimicrobial pyridazines is still under investigation, but several potential mechanisms have been proposed. Molecular docking studies on some pyridazine derivatives suggest that they may act by inhibiting essential bacterial enzymes. One such proposed target is DNA gyrase, a crucial enzyme for bacterial DNA replication. scilit.com Another potential mechanism, identified through research on related pyrazine-2-carboxylic acid derivatives, is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, which would disrupt the synthesis of the bacterial cell wall. rjpbcs.com The structure-activity relationship studies indicate that the specific substitutions on the pyridazine ring play a key role in determining both the potency and the spectrum of antimicrobial activity. nih.gov

| Microorganism | Activity of Pyridazine Derivatives | Potential Mechanism/Target |

|---|---|---|

| Staphylococcus aureus | Active | DNA Gyrase Inhibition |

| Pseudomonas aeruginosa | Active | Not specified |

| Bacillus subtilis | Active | Not specified |

| Escherichia coli | Active | DNA Gyrase Inhibition |

| Candida albicans | Active | Not specified |

The structural components of this compound align remarkably well with the known pharmacophore for inhibitors of Angiotensin Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govnih.gov ACE inhibitors are a cornerstone in the treatment of hypertension. mdpi.com The general structure-activity relationship for potent ACE inhibitors includes three key features: 1) a heterocyclic ring to provide a rigid scaffold, 2) a terminal carboxylic acid to mimic the C-terminal carboxylate of natural ACE substrates, and 3) a zinc-binding group. frontiersin.orgscholarsresearchlibrary.com

This compound possesses all three of these features. The pyridazine ring serves as the heterocyclic core, the 4-carboxylic acid group mimics the substrate's C-terminus, and the 3-sulfanyl group is a well-established zinc-binding moiety. This is exemplified by Captopril, the first-in-class ACE inhibitor, which also contains a critical sulfhydryl group that coordinates with the zinc ion in the enzyme's active site. frontiersin.orgscholarsresearchlibrary.com This strong structural analogy makes this compound and its derivatives highly compelling candidates for the development of new antihypertensive agents that function through ACE inhibition. nih.govnih.govmdpi.com

| ACE Inhibitor Pharmacophore Feature | Corresponding Moiety in this compound | Function |

|---|---|---|

| Heterocyclic Ring | Pyridazine Ring | Provides structural scaffold |

| Terminal Carboxylate | 4-Carboxylic Acid | Mimics C-terminus of ACE substrates |

| Zinc-Binding Group | 3-Sulfanyl Group | Coordinates with Zn2+ in the active site |

Development of Analytical Reagents and Probes for Chemical and Biochemical Detection

The development of sensitive and selective analytical reagents and probes is crucial for advancements in chemical and biochemical analysis. The structural attributes of this compound make it a promising candidate for the design of novel sensing platforms.

The carboxylic acid group provides a convenient handle for conjugation to biomolecules or for incorporation into larger molecular frameworks of fluorescent dyes. Many commercially available fluorescent probes are offered as carboxylic acid derivatives, which can then be activated (e.g., as N-hydroxysuccinimide esters) to react with amine groups on proteins, peptides, or other biological molecules. This allows for the targeted labeling and subsequent detection of these entities.

Furthermore, heterocyclic compounds, including those with structures analogous to the pyridazine ring system, have been successfully employed as fluorophores in the development of chemosensors. For instance, 1H-pyrazolo[3,4-b]quinoline derivatives have been shown to act as fluorescent sensors for metal cations like Zn²⁺. The sensing mechanism often involves a photoinduced electron transfer (PET) process, where the binding of the target analyte to a recognition site modulates the fluorescence of the heterocyclic core. It is conceivable that derivatives of this compound could be designed to function in a similar manner, where the pyridazine ring acts as the signaling unit and the sulfanyl and carboxyl groups, or moieties attached to them, serve as the recognition sites for specific analytes.

The sulfanyl group, with its affinity for heavy metal ions, could be exploited for the development of specific probes for their detection. The interaction between the thiol group and a metal ion can lead to a measurable change in the electronic properties of the molecule, which could be transduced into a fluorescent or colorimetric signal.

Table 1: Potential Sensing Applications based on Functional Groups of this compound

| Functional Group | Potential Target Analytes | Sensing Mechanism |

| Carboxylic Acid | Biomolecules (Proteins, Peptides) | Covalent labeling with fluorescent dyes |

| Pyridazine Ring | Metal Cations | Modulation of fluorescence (e.g., PET) |

| Sulfanyl Group | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-induced optical changes |

Detailed research into the synthesis and characterization of specific probes derived from this compound would be necessary to fully realize this potential.

Advanced Materials Research and Nanotechnology Applications

In the realm of materials science and nanotechnology, the ability to tailor the surface properties and functionalities of materials is paramount. This compound offers multiple avenues for its incorporation into advanced materials and nanostructures.

The carboxylic acid group is widely used for the functionalization of nanoparticles. For example, iron oxide (Fe₃O₄) nanoparticles have been functionalized with pyridine-4-carboxylic acid to create magnetic catalysts. The carboxylic acid group provides a stable anchor to the nanoparticle surface. Similarly, this compound could be used to modify the surface of various nanoparticles (e.g., gold, silver, quantum dots, and metal oxides), imparting new functionalities and improving their dispersibility and biocompatibility. Carboxylic acid-functionalized nanoparticles are also commercially available for the conjugation of proteins and peptides.

The sulfanyl group provides an alternative and strong anchoring point, particularly for noble metal surfaces like gold. This self-assembly of thiol-containing molecules on gold surfaces is a well-established technique for creating ordered monolayers, which can be used in the fabrication of sensors and electronic devices.

Furthermore, both the carboxylic acid and the nitrogen atoms of the pyridazine ring can act as coordinating sites for metal ions, making this compound a potential linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Pyridine-dicarboxylic acids, for instance, have been used to construct MOFs with diverse and novel topologies. The bifunctional nature of this compound, with its distinct coordination sites, could lead to the formation of MOFs with unique structural and functional properties.

The pyridazine ring also suggests potential applications in the development of conductive polymers. Polypyrrole and its derivatives, when functionalized with carboxylic acids, can serve as bioactive platforms that promote cell adhesion. The incorporation of a nitrogen-rich heterocycle like pyridazine into a polymer backbone could influence its electronic properties, potentially leading to materials with tailored conductivity and stability for applications in bioelectronics and flexible sensing devices.

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Role of this compound | Key Functional Group(s) |

| Nanoparticle Functionalization | Surface modification to impart new properties | Carboxylic Acid, Sulfanyl Group |

| Metal-Organic Frameworks (MOFs) | Organic linker to form porous structures | Carboxylic Acid, Pyridazine Nitrogens |

| Conductive Polymers | Monomer or functional additive to tune properties | Pyridazine Ring, Carboxylic Acid |

| Sensor Fabrication | Self-assembled monolayers on electrode surfaces | Sulfanyl Group |

The exploration of these applications would require systematic studies into the synthesis and characterization of materials incorporating this compound.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods for 3-Sulfanylpyridazine-4-carboxylic acid is a primary area for future research. Current synthetic strategies for pyridazine (B1198779) derivatives often rely on classical condensation reactions which may involve harsh conditions or generate significant waste.

Future efforts should focus on:

Catalytic C-H Functionalization: Direct and selective functionalization of the pyridazine ring at the C-3 and C-4 positions would offer a more atom-economical approach. Transition-metal catalysis, particularly with earth-abundant metals, could provide a sustainable route to introduce the sulfanyl (B85325) and carboxylic acid moieties.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scalability of the synthesis.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and environmentally friendly methods for the synthesis of pyridazine derivatives.

A significant challenge lies in the regioselective functionalization of the electron-deficient pyridazine ring. The presence of two adjacent nitrogen atoms deactivates the ring towards electrophilic substitution, making direct introduction of substituents difficult.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Regioselectivity, catalyst stability |

| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup cost, potential for clogging |

| Bio-inspired Synthesis | High selectivity, mild conditions, sustainability | Enzyme availability and stability, substrate scope |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. The interplay between the electron-withdrawing pyridazine core and the functional groups presents a complex electronic environment.

Key areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): The introduction of the sulfanyl group likely proceeds via an SNAr mechanism. Detailed kinetic and computational studies can elucidate the role of the leaving group, the nucleophile, and the solvent in this transformation.

Cycloaddition Reactions: Inverse electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines or 1,2,3-triazines with appropriate dienophiles are powerful methods for constructing the pyridazine ring. organic-chemistry.orgacs.org Mechanistic studies of these cycloadditions can provide insights into the regioselectivity of the ring formation.

Tautomerism: The potential for tautomerism involving the sulfanyl group (thiol-thione equilibrium) and the pyridazine ring nitrogens needs to be investigated, as different tautomers may exhibit distinct reactivity.

Unraveling the intricate mechanistic pathways will require a combination of experimental techniques, such as in-situ spectroscopy and isotopic labeling, alongside computational modeling.

Advancements in Computational Modeling for Precise Prediction of Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for guiding experimental work.

Future computational studies should aim to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to map the electron density distribution, identify the most reactive sites for electrophilic and nucleophilic attack, and predict the regiochemical outcome of reactions.

Model Intermolecular Interactions: Understanding how this compound interacts with biological targets or other molecules is crucial for its application in medicinal chemistry and materials science. Molecular docking and molecular dynamics simulations can provide insights into these interactions. nih.gov

Calculate Spectroscopic Properties: Computational prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its derivatives.

A significant challenge in the computational modeling of such molecules is the accurate treatment of solvent effects and the potential for multiple conformations and tautomeric forms.

| Computational Method | Application | Predictive Power |

| Density Functional Theory (DFT) | Reactivity, regioselectivity, electronic structure | High for ground-state properties |

| Molecular Docking | Ligand-protein binding modes | Good for predicting binding poses |

| Molecular Dynamics (MD) | Conformational analysis, dynamic interactions | Provides insights into dynamic behavior |

Expanding the Scope of Research Applications in Chemical Biology and Material Science

The pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antiviral properties. nih.govrjptonline.org The unique substitution pattern of this compound makes it a promising candidate for exploration in these areas.

Potential applications to be investigated include:

Medicinal Chemistry: The compound could serve as a scaffold for the development of novel enzyme inhibitors, receptor antagonists, or antimicrobial agents. The carboxylic acid and sulfanyl groups provide handles for further derivatization to optimize biological activity and pharmacokinetic properties.

Chemical Probes: Fluorescently labeled derivatives could be developed as chemical probes to study biological processes.

Material Science: The planar, electron-deficient pyridazine ring suggests potential applications in organic electronics. liberty.edu Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

A primary challenge will be to establish a clear structure-activity relationship (SAR) to guide the design of derivatives with enhanced potency and selectivity for specific applications.

Overcoming Synthetic and Methodological Limitations in Research Endeavors

Advancing the research on this compound requires overcoming several existing hurdles. The limited commercial availability of starting materials and the often-low yields of multi-step syntheses pose significant practical challenges.

Key limitations to address include:

Availability of Precursors: The development of efficient and scalable syntheses for key pyridazine intermediates is essential.

Functional Group Tolerance: Many existing synthetic methods for pyridazines are not compatible with a wide range of functional groups, limiting the diversity of accessible derivatives.

Purification and Characterization: The polar nature of the carboxylic acid and the potential for the sulfanyl group to undergo oxidation can complicate purification and characterization.

Addressing these limitations will necessitate the development of more robust and versatile synthetic methodologies, as well as advanced analytical techniques for the purification and characterization of this and related compounds. The historical lack of naturally occurring pyridazines has also contributed to a slower pace of research in this area compared to other heterocycles. liberty.edu

Q & A

Q. What are the recommended synthetic routes for 3-sulfanylpyridazine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of pyridazine precursors. A common approach is the chlorination of 4-carboxypyridazine derivatives followed by thiolation. For example:

- Step 1 : Chlorination of pyridazine-4-carboxylic acid using chlorine gas with FeCl₃ as a catalyst under controlled conditions (e.g., 40–60°C, inert atmosphere) to introduce a chloro group at the 3-position .

- Step 2 : Nucleophilic substitution with a sulfhydryl source (e.g., thiourea or NaSH) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) to replace the chloro group with a sulfanyl moiety .

Yield optimization requires precise control of stoichiometry, solvent choice, and reaction time. For instance, excess thiourea (1.5–2.0 equivalents) improves substitution efficiency, while prolonged heating may lead to decarboxylation side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% required for pharmacological studies) .

- NMR : H and C NMR spectra should confirm the sulfanyl proton (δ ~3.5–4.0 ppm) and carboxylate carbon (δ ~165–170 ppm). Discrepancies in peak splitting may indicate rotational isomerism due to the sulfanyl group .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]⁻ at m/z 185.012) and detect trace impurities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Stability : The compound is prone to oxidation in acidic conditions (pH <3) due to sulfanyl group reactivity. Neutral or mildly basic buffers (pH 7–9) enhance stability during storage .

- Thermal Stability : Decomposition occurs above 80°C, with decarboxylation observed via TGA-DSC analysis. Long-term storage recommendations include refrigeration (2–8°C) under nitrogen .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in enzyme-binding studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- The sulfanyl group acts as a hydrogen bond donor, with a calculated electronegativity of 2.58, favoring interactions with catalytic residues (e.g., serine proteases) .

- Molecular docking simulations (AutoDock Vina) suggest a binding affinity (ΔG) of -8.2 kcal/mol for the compound with trypsin-like enzymes, though experimental validation is required .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial assays (e.g., MIC values ranging from 12.5–50 µg/mL) may arise from:

- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) to minimize variability .

- Compound Degradation : Pre-incubate solutions under inert atmospheres to prevent sulfanyl oxidation, which reduces efficacy .

- Assay Conditions : Optimize broth microdilution methods using CAMHB (pH 7.3) to ensure reproducibility .

Q. What advanced strategies optimize regioselectivity in derivatizing this compound?

To functionalize the pyridazine ring without disrupting the sulfanyl or carboxylate groups:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) to protect the carboxylate during alkylation of the sulfanyl group. Deprotect with TFA/DCM (1:4 v/v) post-reaction .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position of pyridazine requires careful ligand selection (XPhos) to avoid carboxylate coordination .

Q. How do spectroscopic techniques differentiate tautomeric forms of this compound?

- IR Spectroscopy : The thione tautomer (C=S) shows a stretch at ~1050 cm⁻¹, while the thiol form (S-H) appears at ~2550 cm⁻¹. Solvent polarity (DMSO vs. chloroform) influences tautomeric equilibrium .

- X-ray Crystallography : Single-crystal analysis confirms the predominant thione form in the solid state, with a C-S bond length of 1.68 Å .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, NIST Chemistry WebBook , and PubChem ; avoid non-academic platforms like BenchChem.

- Contradiction Management : Cross-validate synthetic protocols and analytical data using orthogonal techniques (e.g., NMR + HPLC).

- Experimental Design : Include negative controls (e.g., sulfanyl-free analogs) in bioactivity studies to isolate mechanism-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.